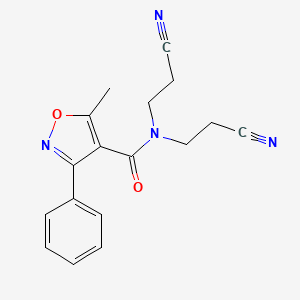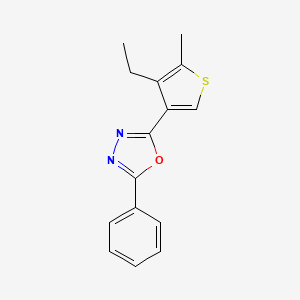
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
説明
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as BM212, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications. BM212 has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
作用機序
The mechanism of action of N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the inhibition of various enzymes such as cyclin-dependent kinases, histone deacetylases, and proteasomes. These enzymes play a crucial role in the regulation of cell cycle, gene expression, and protein degradation. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been studied for its effects on gene expression and protein degradation. This compound has been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. It has also been shown to inhibit the proteasomal degradation of proteins, which can lead to the accumulation of misfolded proteins and cell death.
実験室実験の利点と制限
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized in large quantities using the optimized synthesis method. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells and animals in experiments. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in lab experiments.
将来の方向性
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer and inflammatory diseases.
2. Development of more potent analogs of this compound with improved pharmacokinetic properties.
3. Identification of the specific target proteins of this compound to understand its mechanism of action better.
4. Investigation of the potential synergistic effects of this compound with other anticancer or anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer and inflammatory diseases. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods. This compound has several advantages for lab experiments, but careful dose optimization and toxicity studies are necessary. Further research is needed to explore its full potential as a therapeutic agent.
科学的研究の応用
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
特性
IUPAC Name |
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-13-15(16(20-23-13)14-7-3-2-4-8-14)17(22)21(11-5-9-18)12-6-10-19/h2-4,7-8H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOQQRBIRKTJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4746573.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4746582.png)
![N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4746584.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4746594.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4746598.png)

![1,1'-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4746613.png)
![ethyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746631.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4746634.png)
![2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4746638.png)
![5-bromo-N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4746643.png)
![ethyl 2-chloro-5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4746647.png)
![N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4746655.png)

